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molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No. B1203168
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518267B1

Procedure details

2,4,6-Trichlorobenzoic acid (11.7 ml, 75 mmol) was added dropwise to a solution of 3-bromobenzoic acid (15 g, 75 mmol), triethyl amine (10.5 ml, 75 mmol) in THF (25 ml) at RT. The reaction was stirred 15 min. Then, t-butanol (7.1 ml, 150 mmol) and DMAP (18.3 g, 150 mmol) were added and the reaction was stirred overnight. The crude reaction was filtered through a pad of silica gel, concentrated, and was used in the next reaction without further purification.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C(Cl)C=[C:7](Cl)[C:3]=1[C:4](O)=O.[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18].C(N(CC)CC)C.C(O)(C)(C)C>C1COCC1.CN(C1C=CN=CC=1)C>[C:3]([O:18][C:17](=[O:19])[C:16]1[CH:20]=[CH:21][CH:22]=[C:14]([Br:13])[CH:15]=1)([CH3:7])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
18.3 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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